N'-(2-amino-4-methylphenyl)acetohydrazide

Antimicrobial resistance Bacterial infection Hydrazide derivatives

For antimalarial and snakebite envenomation research, generic hydrazides cannot replicate the unique PLA2-inhibitory and anti-P. falciparum profile of N'-(2-amino-4-methylphenyl)acetohydrazide. Minor structural changes to the 2-amino-4-methyl substitution pattern cause major shifts in biological activity, making specific procurement of CAS 60882-66-8 essential for reproducible results. This compound serves as both a validated starting point for antimicrobial hydrazone library synthesis and a non-toxic baseline reference (MIC 50-100 µg/mL) in cellular toxicity assays. Available in stock with custom synthesis options for bulk quantities upon request.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 60882-66-8
Cat. No. B3337273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-amino-4-methylphenyl)acetohydrazide
CAS60882-66-8
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NNC(=O)C)N
InChIInChI=1S/C9H13N3O/c1-6-3-4-9(8(10)5-6)12-11-7(2)13/h3-5,12H,10H2,1-2H3,(H,11,13)
InChIKeyWTAINPPUVDXZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(2-Amino-4-methylphenyl)acetohydrazide Overview & Comparators


N'-(2-Amino-4-methylphenyl)acetohydrazide (CAS 60882-66-8) is a member of the phenyl-substituted acetohydrazide class . Its core structure consists of an acetohydrazide moiety bonded to a 2-amino-4-methyl substituted phenyl ring , . This specific substitution pattern distinguishes it from closely related analogs, such as 2-[(4-methylphenyl)amino]acetohydrazide (CAS 2350-99-4) and various halogen- or nitro-substituted derivatives , , . While all share the hydrazide core, differences in substituent identity and position directly influence their chemical reactivity, biological activity, and suitability for specific research applications .

1 Hydrazide building block with 2-amino-4-methyl substitution; distinct from 2-[(4-methylphenyl)amino]acetohydrazide.
2 Readily forms hydrazones via condensation with aldehydes or ketones; reported 90% yield for related hydrazide coupling.
3 Reported moderate broad‑spectrum antibacterial activity and unique antimalarial/antivenom profile support target‑specific probe studies.

N'-(2-Amino-4-methylphenyl)acetohydrazide: Why Substitution Fails


Direct substitution of N'-(2-amino-4-methylphenyl)acetohydrazide with another hydrazide derivative is not scientifically valid due to significant differences in both biological and chemical behavior. A study evaluating N′-phenylhydrazides demonstrates that minor structural changes lead to major variations in antifungal potency and spectrum [1]. The specific 2-amino-4-methyl substitution pattern on the phenyl ring creates a unique set of electron-donating and hydrogen-bonding properties that are absent in analogs like 2-[(4-methylphenyl)amino]acetohydrazide (CAS 2350-99-4) , . Furthermore, preliminary data suggests that this compound may have a distinct mechanism of action, showing activity against P. falciparum and N. naja venom, properties not shared by its closest structural relatives [2]. These differences make this compound irreplaceable in specific research contexts, requiring its specific procurement over general hydrazide alternatives.

Activity loss Analog 2-[(4-methylphenyl)amino]acetohydrazide does not exhibit reported antimalarial or PLA2 inhibition; substitution may eliminate these research-relevant activities.
Reactivity shift The ortho‑amino and para‑methyl groups create unique electronic and hydrogen‑bonding properties; generic hydrazides may not reproduce the same condensation behavior or biological profile.
Target engagement Preliminary evidence suggests a distinct mechanism of action (P. falciparum, PLA2); close structural analogs may lack this engagement, requiring compound‑specific procurement.

N'-(2-Amino-4-methylphenyl)acetohydrazide Comparative Evidence


Broad-Spectrum Antibacterial Activity

N'-(2-amino-4-methylphenyl)acetohydrazide demonstrates moderate, broad-spectrum antibacterial activity. In vitro assays show its Minimum Inhibitory Concentration (MIC) ranges from 50 to 100 µg/mL against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungal pathogen Candida albicans . This contrasts with the more potent and selective analogs, such as N'-(3-hydroxybenzylidene)-2-[(pyrimidin-2-yl)thio]acetohydrazide (3l), which achieves MIC values of 7.8-15.62 µg/mL against S. aureus and S. epidermidis [1]. While less potent, its broad-spectrum profile may be valuable in applications requiring non-specific activity.

Antibacterial MIC
Cross-study comparable
Target: MIC 50–100 µg/mL (S. aureus, E. coli)
Comparator: MIC 7.8–15.62 µg/mL (more potent analog)
Approx. 3–12× lower potency; broad‑spectrum profile
Supports broad‑spectrum antibacterial screening.
MIC values derived from different assay methods (broth vs. agar dilution); direct potency comparison requires harmonized conditions.
Antimicrobial resistance Bacterial infection Hydrazide derivatives

Antimalarial & Antivenom Activities

This compound exhibits a unique biological profile, with preliminary evidence showing activity against Plasmodium falciparum (antimalarial) and neutralization of Naja naja (cobra) venom [1]. Its ability to inhibit phospholipase A2 (PLA2) present in the venom suggests a specific mechanism of action [1]. This activity is not reported for the direct structural analog 2-[(4-methylphenyl)amino]acetohydrazide (CAS 2350-99-4) , indicating the 2-amino substitution on the phenyl ring is crucial for these specific bioactivities. In contrast, another class of hydrazide, MAC13772, is a known inhibitor of the bacterial enzyme BioA [2], highlighting the diverse and specific target engagement possible within this compound family.

Antimalarial & PLA2
Data to verify
Reported activity against P. falciparum and N. naja venom (PLA2 inhibition)
Not observed in direct analog 2-[(4-methylphenyl)amino]acetohydrazide
Supports antimalarial and antivenom target studies.
Preliminary evidence; independent validation recommended before use as a probe.
Antimalarial Antivenom Neglected tropical diseases

Chemical Reactivity & Derivative Synthesis

The electron-donating methyl group and the ortho-amino group on the phenyl ring influence the compound's reactivity for further derivatization. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones , [1]. The yield of such reactions can be high, as seen in a study where a structurally related hydrazide achieved a 90% yield in a coupling step [2]. This contrasts with 2-[(4-methylphenyl)amino]acetohydrazide (CAS 2350-99-4), which has a secondary amine linkage and is a crystalline solid with an asymmetric crystal structure . These physical and electronic differences directly impact reaction kinetics, purification strategies, and the stability of the final products.

Hydrazone Synthesis
Class-level inference
Condensation with aldehydes/ketones; high yield potential (90% reported for related hydrazide)
Crystalline analog with secondary amine linkage shows different physical form and reactivity
Enables hydrazone library synthesis.
Yields and purification depend on aldehyde/ketone partner; reaction conditions should be optimized per derivative.
Organic synthesis Hydrazone Chemical intermediate

N'-(2-Amino-4-methylphenyl)acetohydrazide R&D Applications


Antimicrobial Hydrazone Intermediate

This compound is ideally suited for use as a versatile building block in medicinal chemistry programs focused on novel antimicrobial agents. Its demonstrated moderate, broad-spectrum activity provides a validated starting point for lead optimization. By condensing it with various aldehydes or ketones [1], researchers can rapidly generate libraries of hydrazone derivatives and screen them for improved potency and selectivity against specific bacterial or fungal targets, such as drug-resistant strains.

Antimalarial & Antivenom Research Tool

This compound represents a specific chemical probe for investigating antimalarial mechanisms and treatments for snakebite envenomation. Its reported activity against P. falciparum and N. naja venom (via PLA2 inhibition) [2] is unique among simple hydrazides. Researchers in these fields can use it to study its interaction with biological targets, understand structure-activity relationships for PLA2 inhibition, or serve as a chemical starting point for developing novel therapies for neglected tropical diseases.

Toxicity Screening Standard

Given its well-defined, moderate antimicrobial activity and the absence of reported toxicity or allergenicity in preliminary data [2], this compound can serve as a baseline reference or negative control in cellular toxicity assays. When screening a panel of novel, more potent hydrazide derivatives, its activity (MIC 50-100 µg/mL) and non-toxic profile provide a valuable benchmark against which the therapeutic window and selectivity index of new chemical entities can be compared and evaluated.

Structure-Reactivity Teaching Model

This compound is an excellent model for teaching fundamental principles of organic and medicinal chemistry. Its straightforward synthesis from 2-amino-4-methylbenzoic acid [1] provides a clear example of hydrazide formation. Its distinct reactivity compared to the isomer 2-[(4-methylphenyl)amino]acetohydrazide (CAS 2350-99-4) offers a tangible case study for exploring the impact of regioisomerism and substitution on chemical behavior and physical properties.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Reported moderate broad‑spectrum antibacterial starting point
MIC improvement and selectivity screening against drug‑resistant strains
Antimalarial & antivenom target studies
Unique reported antimalarial and PLA2 inhibition profile
P. falciparum growth assays; PLA2 enzyme inhibition and venom neutralization models
Toxicity benchmarking
Reported non‑toxic profile at test concentrations
Selectivity index comparison against more potent hydrazide derivatives
Teaching regioisomerism effects
Distinct reactivity vs. isomer 2-[(4-methylphenyl)amino]acetohydrazide
Comparative synthesis yields and spectroscopic characterization
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